

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole as an intermediate for pharmaceutical synthesis

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Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283

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Application Notes: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. This document includes synthetic protocols, reaction data, and visualizations to guide researchers in leveraging this versatile building block.

Introduction

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS No. 1216152-26-9) is a heterocyclic building block of significant interest in medicinal chemistry.^{[1][2]} Its structure, featuring a reactive bromine atom on the pyrazole ring and a cyclopropylmethyl group at the N1 position, makes it an ideal scaffold for the synthesis of targeted therapeutics. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the cyclopropylmethyl moiety can influence the compound's metabolic

stability and binding affinity to biological targets. This intermediate is particularly valuable in the development of kinase inhibitors for oncology.[1]

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₉ BrN ₂
Molecular Weight	201.07 g/mol
Appearance	Liquid
Purity	>97%
Storage	Room temperature

Key Applications in Pharmaceutical Synthesis

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a versatile intermediate primarily utilized in:

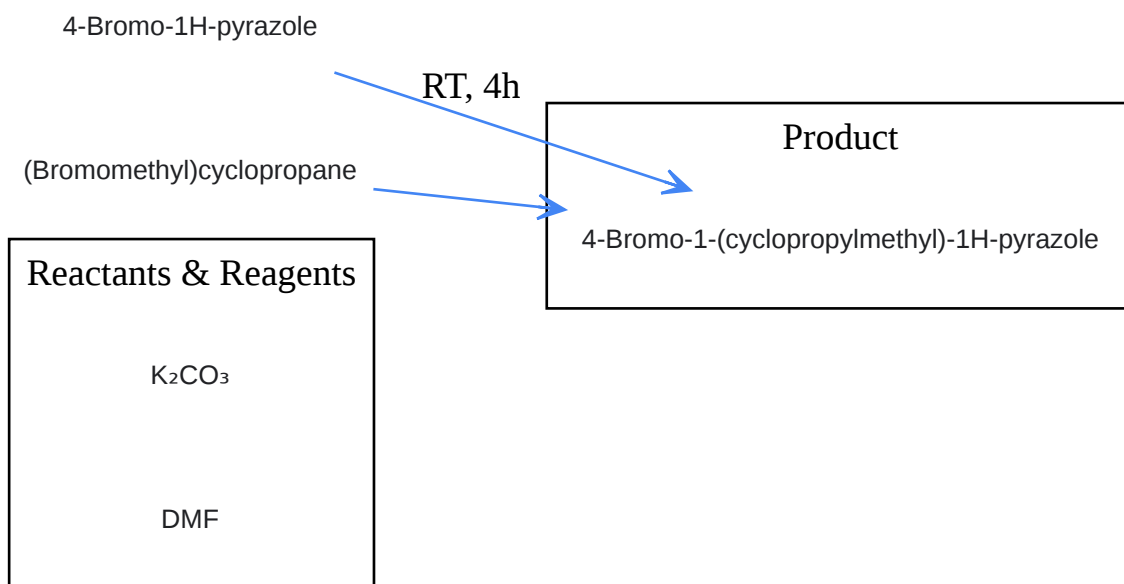
- **Kinase Inhibitor Synthesis:** The pyrazole core is a common feature in many kinase inhibitors. This intermediate is used to construct complex molecules that target specific kinases involved in cancer cell proliferation and survival.
- **Structure-Activity Relationship (SAR) Studies:** The ease of functionalization at the bromine position allows for the systematic modification of a lead compound, enabling researchers to probe the SAR and optimize the pharmacological properties of a drug candidate.[1]
- **Development of Biologically Active Compounds:** Beyond oncology, derivatives of this pyrazole have potential applications as antimicrobial, antifungal, and anti-inflammatory agents.[2]

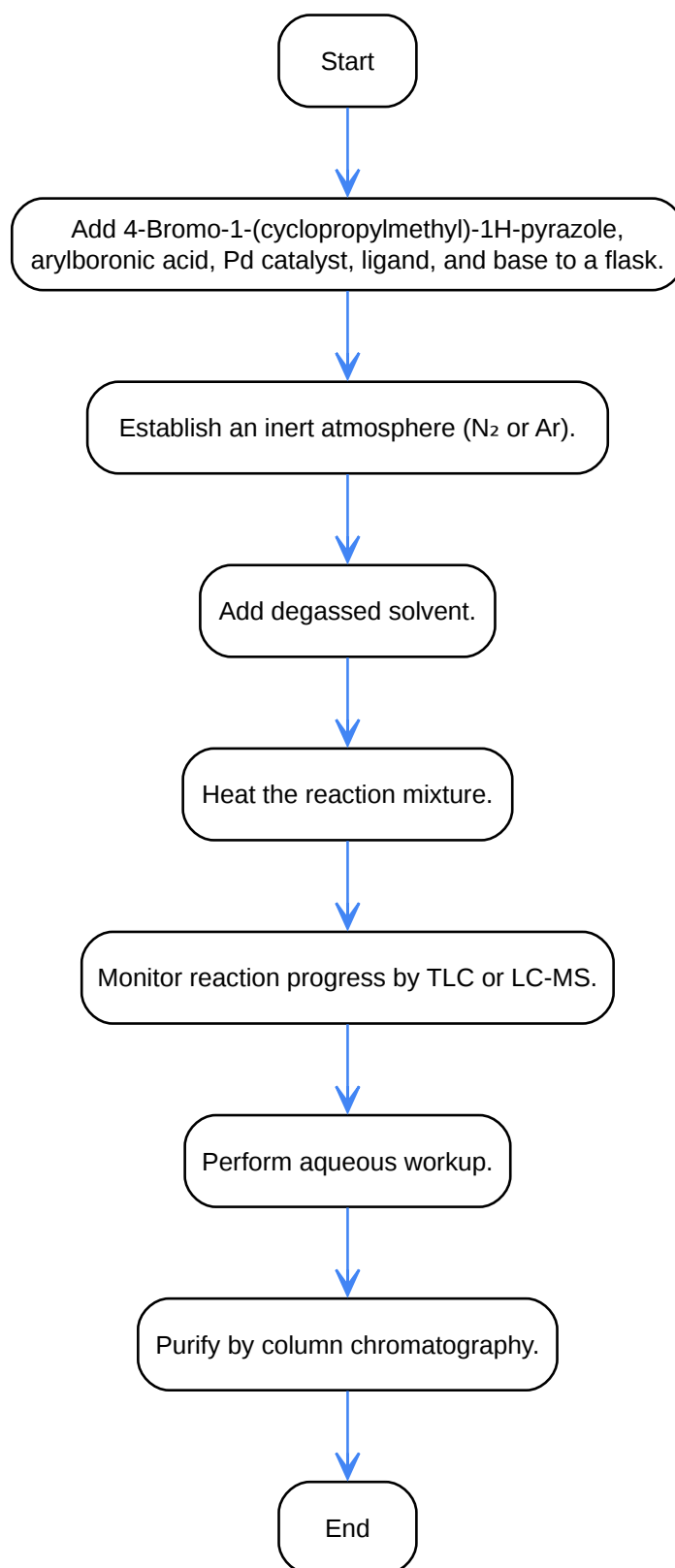
Experimental Protocols

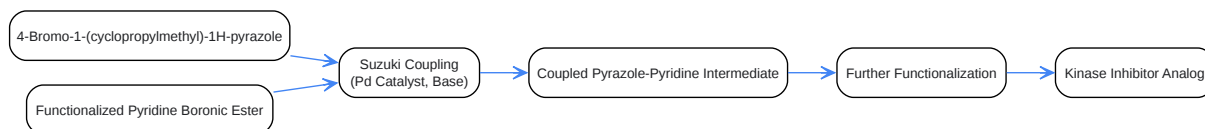
Protocol 1: Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

This protocol outlines the synthesis of the title compound from 4-bromo-1H-pyrazole.[3]

Reaction Scheme:







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References

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- 2. 4-Bromo-1-cyclopropyl-1H-pyrazole [myskinrecipes.com]
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